1-Phenylpiperazine

Catalog No.
S606401
CAS No.
92-54-6
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpiperazine

CAS Number

92-54-6

Product Name

1-Phenylpiperazine

IUPAC Name

1-phenylpiperazine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2

Synonyms

1-phenylpiperazine, N-phenylpiperazine, phenylpiperazine, phenylpiperazine dihydrobromide, phenylpiperazine dihydrochloride, phenylpiperazine hydrochloride, phenylpiperazine monohydrochloride

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2

The exact mass of the compound 1-Phenylpiperazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Phenylpiperazine is a fundamental mono-arylated cyclic diamine that serves as a critical structural motif in medicinal chemistry and industrial API manufacturing. Featuring a stable N-phenyl linkage, it acts as the primary pharmacophore precursor for a vast array of CNS-active agents, including serotonergic ligands, as well as antitussive drugs like dropropizine. For procurement and process chemistry, sourcing pre-synthesized 1-phenylpiperazine is a strategic necessity to bypass the notoriously poor atom economy, massive stoichiometric excesses, and complex purification challenges associated with the mono-arylation of raw piperazine [1].

Attempting to substitute 1-phenylpiperazine with raw, unsubstituted piperazine requires complex synthetic workarounds to prevent catastrophic 1,4-diarylation. Direct arylation of unprotected piperazine typically yields a difficult-to-separate mixture of mono- and di-arylated products, necessitating either a 5- to 10-fold molar excess of piperazine or the addition of protection and deprotection steps (e.g., using N-Boc-piperazine), both of which inflate raw material costs and reactor time [1]. Furthermore, substituting with 1-benzylpiperazine is unviable for final API integration, as the N-benzyl bond is highly susceptible to cleavage during downstream catalytic hydrogenation, whereas the N-phenyl bond remains robustly intact [2].

Elimination of 1,4-Diarylation Byproducts in Synthesis

The direct mono-arylation of unprotected piperazine via nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed coupling is inherently unselective, often resulting in significant 1,4-diarylated byproducts unless a large molar excess of piperazine is used. By procuring high-purity 1-phenylpiperazine, manufacturers guarantee a 1:1 functional stoichiometry, completely eliminating the need for N-Boc protection sequences or the costly chromatographic removal of di-phenylpiperazine impurities [1].

Evidence DimensionMono-arylation selectivity and process steps
Target Compound DataCommercially procured 1-Phenylpiperazine (100% mono-aryl, 0 additional steps)
Comparator Or BaselineIn-house arylation of unsubstituted piperazine (Requires large excess or 2 additional protection/deprotection steps)
Quantified DifferenceEliminates 100% of diarylation byproducts and reduces synthetic sequence by up to 2 steps.
ConditionsIndustrial scale-up of arylpiperazine-based APIs.

Bypassing the mono-arylation step drastically reduces solvent waste, reagent costs, and purification bottlenecks in bulk pharmaceutical manufacturing.

High-Yield Direct Coupling for Antitussive APIs

1-Phenylpiperazine serves as the direct nucleophilic partner in the synthesis of the antitussive agent levodropropizine. When reacted with (R)-glycidol, 1-phenylpiperazine achieves highly efficient ring-opening coupling. Process optimization studies demonstrate that this direct coupling can achieve yields of 84.0% to 92.8% in both batch and continuous flow microreactor systems at 80 °C [1]. Utilizing an alternative secondary amine or attempting to build the piperazine ring post-alkylation would require multi-step sequences with drastically lower overall yields.

Evidence DimensionTarget API synthesis yield
Target Compound Data1-Phenylpiperazine + Glycidol (84.0% - 92.8% yield)
Comparator Or BaselineMulti-step piperazine construction or protection-based routes (<50% overall yield)
Quantified Difference>30-40% absolute increase in overall API yield.
ConditionsAqueous medium, 80 °C, 12 min residence time in continuous flow or standard batch reflux.

High single-step conversion directly translates to lower cost-of-goods (COGs) for generic and proprietary API manufacturers.

Pharmacophore Stability Under Reductive Conditions

In the synthesis of complex pharmaceutical libraries, intermediate compounds often require the reduction of nitro groups, alkenes, or alkynes via catalytic hydrogenation (e.g., Pd/C and H2). The N-phenyl bond in 1-phenylpiperazine is highly stable under these standard reductive conditions. In contrast, 1-benzylpiperazine (a common alternative protected piperazine) undergoes rapid hydrogenolysis, cleaving the benzyl group and destroying the target molecule [1].

Evidence DimensionN-substituent stability under Pd/C hydrogenation
Target Compound Data1-Phenylpiperazine (N-phenyl bond remains >99% intact)
Comparator Or Baseline1-Benzylpiperazine (N-benzyl bond undergoes >90% cleavage/hydrogenolysis)
Quantified DifferenceNear-total retention of the aryl group vs. near-total loss of the benzyl group.
ConditionsStandard catalytic hydrogenation (H2, Pd/C, room temperature/elevated pressure).

Enables process chemists to perform aggressive downstream reductions without losing the critical piperazine substituent.

Essential Binding Motif for 5-HT Receptor Ligands

The 1-phenylpiperazine moiety is a privileged structure for binding to serotonin (5-HT) receptors. Structure-activity relationship (SAR) studies consistently show that replacing the N-phenyl ring with an alkyl group or leaving the piperazine unsubstituted results in a catastrophic drop in receptor affinity. The phenyl ring provides critical π-π stacking interactions within the binding pockets of 5-HT1A, 5-HT2A, and 5-HT7 receptors, anchoring the ligand and enabling IC50 values in the low nanomolar range for derived APIs [1].

Evidence Dimension5-HT receptor binding affinity (IC50/Ki)
Target Compound Data1-Phenylpiperazine derivatives (Low nanomolar affinity, e.g., <10 nM)
Comparator Or BaselineUnsubstituted or N-alkyl piperazine analogs (Micromolar affinity or inactive)
Quantified Difference100- to 1000-fold increase in receptor binding affinity.
ConditionsIn vitro radioligand binding assays for 5-HT receptor subtypes.

Justifies the procurement of 1-phenylpiperazine as the mandatory foundational building block for any serotonergic CNS drug discovery program.

Commercial Synthesis of Antitussive Agents

Direct use as the primary amine nucleophile in the industrial production of dropropizine and levodropropizine via reaction with racemic or chiral glycidol, maximizing single-step yield and avoiding multi-step piperazine construction [1].

CNS Drug Discovery Libraries

Utilized as a stable, high-affinity pharmacophore template for synthesizing novel 5-HT1A, 5-HT2A, and dopamine receptor ligands, avoiding the poor binding affinity associated with non-arylated piperazine analogs[2].

Advanced Flow Chemistry Optimization

Employed as a reliable, high-yielding substrate in continuous flow microreactors for the rapid scale-up of pharmaceutical intermediates, benefiting from its predictable reactivity and complete lack of diarylation byproducts[1].

Chemoselective Multi-Step Synthesis

Chosen as a building block when downstream synthetic steps require catalytic hydrogenation, where its N-phenyl linkage survives reductive conditions that would irreversibly destroy N-benzyl protected alternatives [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Boiling Point

286.5 °C

Heavy Atom Count

12

LogP

1.1 (LogP)

UNII

J9225CBI7D

Related CAS

2210-93-7 (mono-hydrochloride)
4004-95-9 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (35.94%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (62.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (98.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

92-54-6

Wikipedia

Phenylpiperazine

General Manufacturing Information

Piperazine, 1-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023
Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016

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